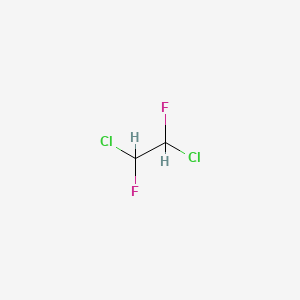

1,2-Dichloro-1,2-difluoroethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1,2-difluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2F2/c3-1(5)2(4)6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSKMUOSMAUASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861928 | |

| Record name | 1,2-Dichloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-06-1 | |

| Record name | 1,2-Dichloro-1,2-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-1,2-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-1,2-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Halogenated Ethane Research

1,2-Dichloro-1,2-difluoroethane, designated as HCFC-132, is a member of the halogenated ethane (B1197151) family. These compounds are derivatives of ethane (C2H6) where some or all hydrogen atoms have been replaced by halogens (fluorine, chlorine, bromine, or iodine). The study of halogenated ethanes is a significant area of organic chemistry due to their wide range of industrial applications and complex environmental impacts.

The presence of both chlorine and fluorine atoms on adjacent carbons in this compound gives it specific chemical and physical properties that are of interest in several areas of research. Like other hydrochlorofluorocarbons (HCFCs), it has been investigated as a potential substitute for chlorofluorocarbons (CFCs), which are known for their significant ozone-depleting potential. nih.govwikipedia.org The atmospheric lifetime and environmental fate of these molecules are critical areas of study. For instance, the estimated atmospheric half-life of 1,2-dichloro-1,1-difluoroethane (B158981) is approximately four years, leading to a lower ozone depletion potential (ODP) compared to fully halogenated CFCs. ecetoc.org

The conformational analysis of halogenated ethanes, including this compound, is a fundamental aspect of their study. The rotation around the carbon-carbon single bond leads to different spatial arrangements of the halogen and hydrogen atoms, known as conformers (e.g., anti and gauche). spoken-tutorial.org These conformations have different energy levels and dipole moments, which influence the compound's physical properties and reactivity. spoken-tutorial.orgyoutube.com The study of these rotational isomers provides insights into intramolecular interactions and the effects of bulky and electronegative substituents on molecular geometry. spoken-tutorial.orgacs.org

Historical Trajectories of Scientific Investigation on the Compound

Scientific interest in 1,2-Dichloro-1,2-difluoroethane and related compounds has evolved over time. Early research was often driven by the search for new refrigerants, propellants, and solvents. A significant portion of the preparative routes to related compounds like 1,2-difluoroethylene (B154328) involves this compound as a key intermediate. beilstein-journals.orgnih.govbeilstein-journals.org For example, it can be synthesized from 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112) through reduction. beilstein-journals.orgbeilstein-journals.org

In more recent decades, the focus of research has shifted towards understanding the environmental impact and metabolism of HCFCs. Studies have investigated the metabolism of 1,2-dichloro-1,1-difluoroethane (B158981) in rats, identifying metabolites such as 2-chloro-2,2-difluoroethyl glucuronide and chlorodifluoroacetic acid. nih.gov This research is crucial for assessing the potential toxicity and environmental fate of these compounds. The involvement of cytochrome P-450 in the metabolism of these substances has also been a key area of investigation. nih.govnih.gov

Spectroscopic studies have also been fundamental in characterizing this compound. Techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy have been used to determine its molecular structure and analyze its vibrational modes. spectrabase.comnih.govspectrabase.comresearchgate.net These analytical methods are essential for identifying the compound and its various isomers. spectrabase.com

Significance in Advanced Chemical Synthesis and Environmental Chemistry Research

Dehalogenation Pathways for Precursor Compounds

Dehalogenation reactions provide a key route to this compound by selectively removing chlorine or other halogen atoms from more highly halogenated precursor molecules.

Zinc-Mediated Dehalogenation Reactions

Zinc dust is a widely utilized reagent for the dehalogenation of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). The reaction of 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112) with zinc can be controlled to produce 1,2-dichloro-1,2-difluoroethylene, which can then be hydrogenated to yield the target compound. beilstein-journals.org A similar process involving zinc-mediated dehalogenation is used in the synthesis of 1,1-dichloro-2,2-difluoroethylene (B1203012) from 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812). orgsyn.org In this established procedure, zinc powder in methanol (B129727) effectively removes two chlorine atoms. orgsyn.org

The general reaction involves the use of a zinc-copper couple or activated zinc in a suitable solvent, such as an alcohol or dimethylformamide. The reaction temperature is a critical parameter that influences the selectivity and yield of the desired product.

Lithium Aluminum Hydride and Photoreduction Techniques for Precursor Generation

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including alkyl halides. wikipedia.orgyoutube.commasterorganicchemistry.combyjus.com It can be employed in the synthesis of this compound from precursors like 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112). beilstein-journals.org The reaction proceeds by the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex, displacing a chloride ion. youtube.com Due to its high reactivity, the reaction conditions, such as temperature and solvent (typically anhydrous ethers like diethyl ether or tetrahydrofuran), must be carefully controlled to avoid over-reduction. byjus.com

Photoreduction offers an alternative pathway for the generation of this compound from CFC-112. beilstein-journals.org This method involves the use of ultraviolet (UV) light in the presence of a hydrogen donor, such as an alcohol or an alkane. The UV radiation excites the C-Cl bond in the precursor molecule, leading to its homolytic cleavage and the formation of a radical intermediate. This radical then abstracts a hydrogen atom from the donor to yield the desired product.

Catalytic Dechlorination Processes with Metal Catalysts

Catalytic dechlorination represents a more sustainable and efficient approach to the synthesis of this compound. Various metal catalysts have been investigated for this purpose.

Nickel: Nickel-based catalysts, often supported on materials like alumina, have shown effectiveness in dechlorination reactions. mdpi.com The process typically involves passing the precursor compound in a stream of hydrogen gas over the heated catalyst. The catalytic activity is influenced by factors such as temperature, hydrogen partial pressure, and the specific surface area of the catalyst. mdpi.com

Zinc: Similar to its use in stoichiometric dehalogenation, zinc can also be employed as a catalyst, often in bimetallic systems. beilstein-journals.org

Palladium: Palladium is a highly efficient catalyst for hydrodechlorination due to its ability to activate both the C-Cl bond and hydrogen. researchgate.netnih.gov Palladium catalysts, frequently supported on carbon, silica, or in bimetallic formulations (e.g., Pd/Fe or Pd/Ni), can achieve high conversion rates and selectivity under relatively mild conditions. nih.govmdpi.com The use of nanostructured palladium catalysts can significantly enhance activity. researchgate.net

Magnesium: Magnesium has also been utilized for the dehalogenation of precursors to produce 1,2-difluoroethylene, a related compound, suggesting its potential applicability in the synthesis of this compound. beilstein-journals.org

Table 1: Comparison of Catalytic Dechlorination Methods

| Catalyst Type | Support Material | Typical Reaction Conditions | Key Advantages |

|---|---|---|---|

| Nickel | Alumina (Al₂O₃) | Elevated temperatures, H₂ atmosphere | Lower cost compared to noble metals. mdpi.com |

| Palladium | Carbon, Silica (SiO₂) | Mild temperatures, H₂ atmosphere | High activity and selectivity. researchgate.netnih.gov |

| Bimetallic (e.g., Pd/Fe, Pd/Ni) | Silica (SiO₂) | Variable, often mild conditions | Enhanced activity and stability. mdpi.com |

| Magnesium | Not specified | Not specified | Alternative to more common metals. beilstein-journals.org |

Dehydrochlorination Reaction Mechanisms

Dehydrochlorination is another important synthetic route where a molecule of hydrogen chloride (HCl) is eliminated from a precursor to form an unsaturated product, which can then be further reacted to obtain this compound.

Base-Catalyzed Dehydrochlorination

The elimination of HCl can be effectively achieved using strong bases. This reaction is fundamental in organic synthesis for creating double bonds.

Sodium Hydroxide (B78521) (NaOH) and Potassium Hydroxide (KOH): Aqueous or alcoholic solutions of strong bases like sodium hydroxide and potassium hydroxide are commonly used for the dehydrochlorination of halogenated ethanes. orgsyn.org For instance, 1,2,2-trichloro-1,1-difluoroethane (B1294774) can be dehydrochlorinated using NaOH or KOH in aqueous methanol to produce 1,1-dichloro-2,2-difluoroethylene. The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton, and a chloride ion is simultaneously eliminated.

Metal-Based Catalyst Systems

A range of metal-based catalysts can also facilitate dehydrochlorination reactions, often providing greater control and selectivity compared to base-catalyzed methods.

A variety of metal-based catalysts, including those based on iron, magnesium, calcium, nickel, zinc, palladium, lithium, and sodium, have been reported to be effective in dehydrochlorination reactions. beilstein-journals.org Ruthenium has also been identified as a component in effective catalytic systems. beilstein-journals.org These catalysts can function through various mechanisms, including oxidative addition and reductive elimination pathways on the metal center. The choice of metal and reaction conditions can influence the product distribution and reaction efficiency.

Table 2: Overview of Catalysts for Dehydrochlorination

| Catalyst Class | Specific Examples | General Role |

|---|---|---|

| Alkali/Alkaline Earth Metals | Li, Na, Ca, Mg | Can act as strong reducing agents or bases. beilstein-journals.org |

| Transition Metals | Fe, Ni, Zn, Pd, Ru | Facilitate bond cleavage and formation through catalytic cycles. beilstein-journals.org |

Industrial-Scale Synthesis Approaches

The industrial production of this compound (HCFC-132) primarily relies on the chemical modification of more highly halogenated ethane (B1197151) derivatives. A principal pathway involves the reduction of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112). beilstein-journals.orgnih.gov This process selectively removes two chlorine atoms from the precursor molecule to yield the target compound.

This synthetic route is significant as it transforms a chlorofluorocarbon (CFC) into a hydrochlorofluorocarbon (HCFC), which serves as a valuable intermediate in the chemical industry. The reaction can be accomplished using various reducing agents or through photochemical methods. beilstein-journals.orgnih.gov

Table 1: Primary Industrial Synthesis Route for this compound

| Starting Material | Reaction Type | Reagents/Methods | Product |

|---|

Another documented method for creating similar structures involves the direct halogenation of a fluorinated olefin. For instance, 1,2-difluoroethylene can react with chlorine under irradiation to yield this compound. beilstein-journals.org

Role as a Synthetic Intermediate in Fluorinated Compound Production

This compound is a significant intermediate in the production of next-generation fluorinated compounds, particularly hydrofluoroolefins (HFOs). beilstein-journals.orgnih.govbeilstein-journals.org Its primary role is as a precursor to 1,2-difluoroethylene (HFO-1132), a refrigerant with low global warming potential. beilstein-journals.orgresearchgate.net

The conversion is achieved through a dehalogenation reaction where this compound is treated with a reducing metal, such as zinc or magnesium. beilstein-journals.orgnih.gov This reaction eliminates the two chlorine atoms, forming a carbon-carbon double bond and yielding 1,2-difluoroethylene. beilstein-journals.orgnih.gov The process typically produces a mixture of geometric isomers, (E)-HFO-1132 and (Z)-HFO-1132, which can then be separated by fractional distillation. beilstein-journals.orgnih.gov

Table 2: Use of this compound as a Synthetic Intermediate

| Precursor | Reagent | Product(s) | Significance |

|---|

Oxidation Reactions

While generally inert in many situations, this compound can undergo oxidation, particularly with strong oxidizing agents and at elevated temperatures. nih.gov The process can lead to the breakdown of the molecule. For instance, when heated to decomposition, it is known to emit highly toxic fumes of hydrogen chloride and hydrogen fluoride (B91410). nih.gov

In biological systems, the metabolic oxidation of related hydrochlorofluorocarbons (HCFCs) has been studied, providing insight into potential oxidative pathways. The structural isomer, 1,2-dichloro-1,1-difluoroethane (HCFC-132b), is metabolized in vitro by cytochrome P-450 enzymes. nih.gov This process involves an initial hydroxylation step, leading to the formation of metabolites such as chlorodifluoroacetic acid and 2-chloro-2,2-difluoroethyl glucuronide. nih.gov The nature of these metabolites indicates that cytochrome P450-dependent oxidation is a primary metabolic pathway for such tetrahaloethanes. nih.gov

Reduction Reactions with Active Metals

This compound is known to be reactive towards strong reducing agents, including very active metals, with which it can react violently. nih.gov This reactivity is characteristic of halogenated hydrocarbons, which can undergo dehalogenation in the presence of metals that act as electron donors.

A comparable reaction is the zinc dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane in methanol to produce 1,1-dichloro-2,2-difluoroethylene. orgsyn.org In this type of reaction, the metal (e.g., zinc) reduces the alkyl halide, leading to the elimination of halogen atoms and the formation of a double bond. For this compound, a reaction with an active metal would be expected to proceed via a similar pathway, potentially yielding a mixture of difluoroethylene isomers through the elimination of the two chlorine atoms.

Table 1: Expected Products from Reduction of this compound with Active Metals

| Reactant | Reducing Agent | Expected Product(s) |

|---|

Substitution Reactions with Acids

Contact with acids or acid fumes can cause this compound to decompose and evolve highly toxic fumes of hydrogen chloride and hydrogen fluoride. nih.gov This suggests that under acidic conditions, elimination or decomposition pathways are favored over simple substitution.

However, substitution reactions involving hydrofluoric acid (HF) are fundamental in the synthesis of related fluorinated ethanes. For example, 1-chloro-2,2-difluoroethane can be produced by reacting 1,1,2-trichloroethane (B165190) with HF in the gas phase, where a chlorine atom is substituted by a fluorine atom. google.com While this is a synthesis reaction for a different compound, it demonstrates the possibility of halogen exchange on the ethane backbone under specific catalytic conditions with acids like HF.

Molecular Elimination Reactions

Thermal decomposition of halogenated ethanes often proceeds via molecular elimination of a hydrogen halide (HX). These reactions are typically unimolecular and occur through a cyclic transition state.

The elimination of hydrogen fluoride (HF) from fluoroethanes has been studied extensively. niscpr.res.in Theoretical studies on related compounds like 1,1-difluoroethane (B1215649) and 1,1,2,2-tetrafluoroethane (B1583514) show that HF elimination proceeds through a concerted and asynchronous four-membered cyclic transition state. niscpr.res.inresearchgate.net The polarization of the C-F bond is considered the rate-determining step in this process. niscpr.res.in The kinetics of these reactions are characterized by high activation energies due to the strength of the C-F bond. niscpr.res.in For a series of ethane fluorides, the experimental activation energies (Ea) for HF elimination are typically in the range of 250-300 kJ/mol. niscpr.res.in

Table 2: Experimental Kinetic Parameters for HF Elimination from Various Fluoroethanes

| Compound | log A (s⁻¹) | Ea (kJ/mol) | Temperature Range (K) |

|---|---|---|---|

| Ethyl fluoride | 13.4 | 254.4 | 683-743 |

| 1,1-Difluoroethane | 14.1 | 266.1 | 673-773 |

| 1,1,1-Trifluoroethane | 14.5 | 299.6 | 723-823 |

Data derived from theoretical studies consistent with experimental findings for related compounds. niscpr.res.in

The elimination of hydrogen chloride (HCl) from chlorinated ethanes is a well-known reaction pathway. For the related compound 1,2-dichloroethane (B1671644), kinetic studies of dehydrochlorination have been performed in a temperature range of 300-350 °C. e3s-conferences.org The C-Cl bond is weaker than the C-F bond, suggesting that HCl elimination from this compound would occur at lower temperatures or with a lower activation energy compared to HF elimination. The mechanism is expected to be similar: a four-membered cyclic transition state leading to the formation of a chloro-fluoro-ethene and HCl.

Radical Reactions and Their Kinetics

Radical reactions are initiated by the homolytic cleavage of a bond, often induced by heat or UV light. youtube.com In this compound, the C-Cl bond is the most likely to break homolytically due to its lower bond dissociation energy compared to C-F, C-C, and C-H bonds.

The general mechanism for radical reactions involves three stages:

Initiation: Formation of radicals. For example, Cl₂ can be split by heat or light to form two chlorine radicals. youtube.com These highly reactive radicals can then attack the substrate.

Propagation: A radical reacts with a non-radical molecule to form a new bond and another radical, continuing the chain reaction. youtube.com A chlorine radical could abstract a hydrogen atom from this compound, creating an HCl molecule and a C₂HCl₂F₂ radical.

Termination: Two radicals combine to form a stable, non-radical product, ending the chain. youtube.com

Studies on the unimolecular dissociation of the structurally related 2-chloroethyl radical show that its decomposition can be described by statistical theories, where the reaction rate is dependent on the distribution of energy within the molecule. scitation.org The kinetics of such radical reactions are complex and depend on the specific radicals involved and the reaction conditions.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₂H₂Cl₂F₂ |

| Hydrogen Chloride | Hydrogen chloride | HCl |

| Hydrogen Fluoride | Hydrogen fluoride | HF |

| 1,2-dichloro-1,1-difluoroethane | 1,2-dichloro-1,1-difluoroethane | C₂H₂Cl₂F₂ |

| Chlorodifluoroacetic acid | 2-chloro-2,2-difluoroacetic acid | C₂HClF₂O₂ |

| 2-Chloro-2,2-difluoroethyl glucuronide | (2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-((2-chloro-2,2-difluoroethoxy))tetrahydro-2H-pyran-2-carboxylic acid | C₈H₁₀ClF₂O₇ |

| Cytochrome P-450 | Cytochrome P-450 | (Protein Family) |

| 1,1,1,2-Tetrachloro-2,2-difluoroethane | 1,1,1,2-tetrachloro-2,2-difluoroethane | C₂Cl₄F₂ |

| 1,1-Dichloro-2,2-difluoroethylene | 1,1-dichloro-2,2-difluoroethene | C₂Cl₂F₂ |

| Zinc | Zinc | Zn |

| Methanol | Methanol | CH₄O |

| 1,2-Difluoroethylene | 1,2-difluoroethene | C₂H₂F₂ |

| 1-Chloro-2,2-difluoroethane | 1-chloro-2,2-difluoroethane | C₂H₃ClF₂ |

| 1,1,2-Trichloroethane | 1,1,2-trichloroethane | C₂H₃Cl₃ |

| Ethyl fluoride | Fluoroethane | C₂H₅F |

| 1,1-Difluoroethane | 1,1-difluoroethane | C₂H₄F₂ |

| 1,1,1-Trifluoroethane | 1,1,1-trifluoroethane | C₂H₃F₃ |

| 1,1,2,2-Tetrafluoroethane | 1,1,2,2-tetrafluoroethane | C₂H₂F₄ |

| 1,2-Dichloroethane | 1,2-dichloroethane | C₂H₄Cl₂ |

| Chloro-fluoro-ethene | Chloro-fluoro-ethene | C₂H₂ClF |

| 2-Chloroethyl radical | 2-chloroethyl | C₂H₄Cl• |

Spectroscopic and Structural Elucidation of 1,2 Dichloro 1,2 Difluoroethane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the three-dimensional structure and conformational preferences of molecules in solution. For 1,2-dichloro-1,2-difluoroethane, both ¹⁹F and ¹H NMR techniques are instrumental.

¹⁹F NMR for Chemical Shift Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for studying fluorinated organic compounds due to its high sensitivity and wide chemical shift range, which minimizes the likelihood of peak overlap. thermofisher.comaiinmr.com The ¹⁹F chemical shifts are highly sensitive to the electronic environment of the fluorine nucleus, providing valuable insights into the molecular structure. thermofisher.comaiinmr.com

In this compound, the analysis of ¹⁹F NMR spectra helps in distinguishing between different stereoisomers and conformers. The chemical shifts of the fluorine atoms are influenced by the through-space and through-bond interactions with neighboring atoms, particularly the chlorine and hydrogen atoms. The broad chemical shift range of ¹⁹F NMR allows for the clear resolution of signals from fluorine atoms in different chemical environments. thermofisher.com

| Parameter | Value |

| Observed Nucleus | ¹⁹F |

| NMR Standard | CCl₃F |

| Reference | F.J.WEIGERT (REVIEW) (1990) J.Fluor.Chem.: v.46, N3, 375-384 |

| This table presents the parameters for ¹⁹F NMR analysis of this compound. spectrabase.com |

Nuclear Overhauser Effect (NOE) for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between spatially close nuclei. wikipedia.orglibretexts.org This effect is manifested as a change in the integrated intensity of an NMR resonance when another nearby resonance is saturated. wikipedia.org The NOE is a powerful tool for determining the stereochemistry and conformation of molecules, as the magnitude of the effect is inversely proportional to the sixth power of the distance between the nuclei. libretexts.org

In the context of this compound, NOE experiments, particularly two-dimensional NOE spectroscopy (NOESY), can be used to establish the relative orientation of the hydrogen and fluorine atoms. wikipedia.org By observing cross-peaks between protons and fluorine nuclei that are close in space, the stereochemical arrangement of the substituents can be definitively assigned. wikipedia.orglibretexts.org For instance, a strong NOE between a specific proton and a fluorine atom would indicate their proximity, helping to distinguish between different diastereomers or to determine the preferred rotational conformation (gauche vs. anti) around the carbon-carbon bond. libretexts.orgyoutube.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. These modes are characteristic of the molecule's structure and bonding.

Analysis of Stretching and Bending Modes

The infrared and Raman spectra of this compound exhibit a series of absorption bands corresponding to various stretching and bending vibrations of its chemical bonds. williams.edu The primary vibrational modes include C-H stretching, C-F stretching, C-Cl stretching, C-C stretching, and various bending modes (scissoring, rocking, wagging, and twisting). williams.edu

Asymmetric stretching vibrations generally occur at higher frequencies than their symmetric counterparts, and stretching vibrations are found at higher frequencies than bending vibrations. williams.edu The analysis of these fundamental vibrational frequencies provides a fingerprint of the molecule, allowing for its identification and the characterization of its bonding environment.

| Vibrational Mode | General Frequency Range (cm⁻¹) |

| C-H Stretching | ~3000 |

| C-F Stretching | 1100-1000 |

| C-Cl Stretching | 800-600 |

| C-C Stretching | 1200-800 |

| Bending Modes | <1500 |

| This table outlines the general frequency ranges for the key vibrational modes in haloalkanes. |

Conformer-Specific Vibrational Signatures

This compound can exist as different rotational isomers (conformers), primarily the gauche and anti forms. upenn.educhemtube3d.com These conformers have distinct vibrational spectra due to their different symmetries and intramolecular interactions. By analyzing the temperature dependence of the IR and Raman spectra, it is possible to identify bands that are specific to each conformer. acs.org

For example, in similar molecules like 1,2-dichloroethane (B1671644), the vibrational frequencies of the C-Cl stretching modes are different for the anti and gauche isomers, allowing for the determination of their relative populations. acs.org This approach can be extended to this compound to study its conformational equilibrium.

Interplay with Theoretical Calculations for Anharmonic and Coriolis Couplings

For a more in-depth understanding of the vibrational spectrum, experimental data is often complemented by theoretical calculations. High-level ab initio and density functional theory (DFT) calculations can predict the harmonic vibrational frequencies and intensities. nih.gov However, for a precise match with experimental spectra, it is often necessary to consider anharmonic effects and Coriolis couplings. dtic.mildtic.mil

Anharmonicity refers to the deviation of a molecular vibration from a simple harmonic oscillator, which can lead to shifts in vibrational frequencies and the appearance of overtone and combination bands. Coriolis coupling describes the interaction between vibrational and rotational motion in a molecule. dtic.mil In the case of this compound, theoretical models that incorporate these effects can provide a more accurate simulation of the experimental vibrational spectra, aiding in the assignment of complex spectral features and providing insights into intramolecular vibrational energy redistribution. nih.govdtic.mil For instance, studies on the related molecule 1,2-difluoroethane (B1293797) have shown that coupling between C-H stretching and C-C torsional modes is significant. dtic.mil

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₂H₂Cl₂F₂), this method provides definitive confirmation of its structure through the observation of the molecular ion and characteristic fragmentation patterns. nih.gov

The molecular weight of this compound is approximately 134.94 g/mol . nih.gov A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern that arises from the natural abundance of chlorine-35 (³⁵Cl, ~75.8%) and chlorine-37 (³⁷Cl, ~24.2%). docbrown.info Consequently, the molecular ion of this compound will not appear as a single peak but as a cluster of peaks. The molecule contains two chlorine atoms, leading to three main peaks for the molecular ion cluster:

[M]⁺: The ion containing two ³⁵Cl isotopes.

[M+2]⁺: The ion containing one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺: The ion containing two ³⁷Cl isotopes.

The relative intensities of these peaks will be approximately 9:6:1, which is a distinctive signature for a molecule containing two chlorine atoms and provides strong evidence for the presence of two chlorines in the structure. docbrown.infodocbrown.info

Electron ionization of this compound induces fragmentation, where the molecular ion breaks down into smaller, stable fragment ions. The analysis of these fragments helps to piece together the original structure. Common fragmentation pathways for haloalkanes include the cleavage of carbon-halogen and carbon-carbon bonds. docbrown.info For this compound, expected fragment ions would include those resulting from the loss of a chlorine atom ([M-Cl]⁺) or a fluorine atom ([M-F]⁺). The [M-Cl]⁺ fragment would still exhibit the isotopic signature of a single chlorine atom, appearing as two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1. docbrown.info Further fragmentation could involve the loss of small molecules like HCl or HF. The specific m/z values and relative abundances of these fragments create a unique fingerprint that confirms the atomic composition and connectivity of this compound. nih.govdocbrown.info GC-MS data for this compound is available in spectral databases, which serves as a reference for its identification. nih.govspectrabase.com

Gas Electron Diffraction for Molecular Geometry Determination

Gas electron diffraction is a technique used to determine the three-dimensional arrangement of atoms in a molecule in the gas phase. This method provides precise measurements of bond lengths, bond angles, and the dihedral angles between different parts of the molecule, which are crucial for understanding its conformational preferences. nist.gov

Gas electron diffraction studies provide detailed information on the internuclear distances and angles within the this compound molecule. The structure is defined by the lengths of its covalent bonds and the angles between them. nist.gov For the RR stereoisomer of this compound, the key geometric parameters have been computationally determined and are presented in the tables below. nist.gov

Table 1: Bond Lengths in this compound (RR isomer)

| Bond Type | Count | Length (Å) |

|---|---|---|

| C-C | 1 | - |

| C-H | 2 | - |

| C-F | 2 | - |

| C-Cl | 2 | - |

Data based on computational models from the CCCBDB. nist.gov Specific experimental values for bond lengths were not available in the provided search results.

Table 2: Bond Angles in this compound (RR isomer)

| Angle Type | Value (degrees) |

|---|---|

| F-C-C | - |

| Cl-C-C | - |

| H-C-C | - |

| F-C-Cl | - |

| F-C-H | - |

| Cl-C-H | - |

Data based on computational models from the CCCBDB. nist.gov Specific experimental values for bond angles were not available in the provided search results.

Rotation around the central carbon-carbon single bond in this compound leads to the existence of rotational isomers, or conformers. The most stable arrangements are the staggered conformations, which minimize steric hindrance. These are typically the anti (or trans) and gauche conformers. researchgate.netnih.gov

The conformational preference in 1,2-disubstituted ethanes is a balance between steric repulsion between the substituents and stereoelectronic effects like hyperconjugation. researchgate.net In 1,2-dichloroethane, the large chlorine atoms cause significant steric repulsion, making the anti conformation, where the chlorines are 180° apart, the most stable. researchgate.netyoutube.com Conversely, in 1,2-difluoroethane, the gauche conformation (F-C-C-F dihedral angle of about 72°) is preferred due to a stabilizing hyperconjugative interaction known as the gauche effect. researchgate.netwikipedia.org

For this compound, these competing effects determine the most stable geometry. The molecule exists as stereoisomers (enantiomers and diastereomers) due to the two chiral centers. nih.gov Gas electron diffraction and computational studies on the (1R,2R)- and (1S,2S)-enantiomers show that they exist in a gauche conformation, belonging to the C₂ point group. nist.govchemtube3d.com This indicates that the dihedral angle between the two C-Cl bonds and between the two C-F bonds is not 180°.

Table 3: Key Dihedral Angles in this compound (RR isomer)

| Dihedral Angle (Atoms) | Value (degrees) |

|---|---|

| F-C-C-F | - |

| Cl-C-C-Cl | - |

| F-C-C-Cl | - |

Data based on computational models from the CCCBDB. nist.gov Specific experimental values for dihedral angles were not available in the provided search results.

The observed gauche conformation suggests that, similar to 1,2-difluoroethane, hyperconjugative effects play a significant role in stabilizing this arrangement, despite the steric bulk of the chlorine atoms. researchgate.net

Theoretical and Computational Chemistry of 1,2 Dichloro 1,2 Difluoroethane

Quantum Chemical Calculations for Molecular Energies and Structures

Quantum chemical calculations are fundamental tools for predicting the geometric and energetic properties of molecules like 1,2-dichloro-1,2-difluoroethane. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and, consequently, other molecular attributes.

Hartree-Fock (HF) and Density Functional Theory (DFT) Approaches

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used ab initio and DFT methods in computational chemistry. The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational but often quantitatively inaccurate picture due to its neglect of electron correlation.

DFT, on the other hand, includes effects of electron correlation through an exchange-correlation functional, generally leading to more accurate results with a comparable computational cost to HF. A variety of functionals are available, with hybrid functionals like B3LYP often providing a good balance of accuracy and efficiency for organic molecules. For dihaloethanes, DFT methods have been employed to investigate conformational energies and have been shown to provide reliable results, especially when paired with appropriate basis sets.

Basis Set Effects on Computational Accuracy

The accuracy of both HF and DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as the correlation-consistent basis sets developed by Dunning (e.g., cc-pVTZ), provide a more flexible description of the electron distribution and lead to more accurate results, albeit at a higher computational cost. For molecules containing heavier atoms like chlorine, it is often crucial to include polarization and diffuse functions in the basis set to accurately model their electronic structure. For instance, studies on similar 1,2-dihaloethanes have shown that a basis set like def2-TZVP, which is of triple-zeta quality, combined with dispersion corrections (like D3BJ), yields accurate thermochemical data for conformational isomers. nih.gov

Post-Hartree-Fock Methods (e.g., CCSD(T)) for High-Level Calculations

To achieve very high accuracy, post-Hartree-Fock methods are employed. These methods systematically improve upon the HF approximation by including electron correlation. One of the most reliable and widely used high-level methods is the Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T). While computationally demanding, CCSD(T) is often considered the "gold standard" in quantum chemistry for its ability to produce highly accurate energies and properties for small to medium-sized molecules. For the 1,2-dihaloethanes, CCSD(T) calculations, often performed with a large basis set like cc-pVTZ, have been used to obtain benchmark torsional potentials and conformational energy differences. nih.gov

Conformational Energetics and Relative Stabilities

The rotation around the central carbon-carbon single bond in this compound gives rise to different spatial arrangements of the atoms, known as conformations. The relative stabilities of these conformers are dictated by a delicate balance of steric repulsion, electrostatic interactions, and stereoelectronic effects.

Gauche and Anti Conformations

Like other 1,2-disubstituted ethanes, this compound can exist in two primary staggered conformations: anti and gauche. nih.gov In the anti (or antiperiplanar) conformation, the two chlorine atoms (and the two fluorine atoms) are positioned 180° apart with respect to the C-C bond axis. nih.govfossee.in In the gauche (or synclinal) conformation, the dihedral angle between these substituents is approximately 60°. nih.govfossee.in

Generally, steric hindrance between bulky substituents favors the anti conformation. nih.gov However, in some cases, particularly with electronegative substituents like fluorine, the gauche conformation can be more stable, a phenomenon known as the "gauche effect". wikipedia.orgquora.com For 1,2-difluoroethane (B1293797), the gauche conformer is indeed more stable than the anti. nih.govwikipedia.org The presence of both chlorine and fluorine atoms in this compound leads to a complex interplay of these effects, and the relative stability of the gauche and anti conformers is a key area of computational investigation. The anti conformer of this compound belongs to the Cᵢ point group due to the presence of a center of inversion. chemtube3d.com

| Conformation | Description | Typical Dihedral Angle (X-C-C-Y) | Key Interactions |

|---|---|---|---|

| Anti (Antiperiplanar) | Substituents are on opposite sides of the C-C bond. | ~180° | Minimizes steric repulsion between large groups. |

| Gauche (Synclinal) | Substituents are adjacent to each other. | ~60° | Can be stabilized by stereoelectronic effects like hyperconjugation (gauche effect). |

Analysis of Stereoelectronic Interactions (e.g., Natural Bond Orbital (NBO) Analysis)

Stereoelectronic interactions, which involve the interaction between electron orbitals, play a crucial role in determining conformational preferences. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to dissect these interactions. rzepa.net It localizes the molecular wavefunction into orbitals that correspond to chemical intuition, such as bonding (σ), antibonding (σ*), and lone pair (n) orbitals.

Steric and Electrostatic Contributions to Conformational Preferences

The conformational landscape of this compound is primarily dictated by the interplay of steric and electrostatic interactions between the substituents on the two carbon atoms. The relative stability of its rotational isomers, namely the anti and gauche conformations, is a subject of considerable interest in computational and theoretical chemistry. nih.govresearchgate.net

In many 1,2-disubstituted ethanes, the anti conformation, where the two larger substituents are positioned 180° apart, is generally more stable due to minimized steric repulsion. nih.gov However, in the case of 1,2-difluoroethane, the gauche form is surprisingly more stable, a phenomenon known as the "gauche effect". quora.comwikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between the C-H bonding orbital and the C-F antibonding orbital (σC-H → σ*C-F). wikipedia.orgresearchgate.net

For this compound, the situation is more complex due to the presence of both fluorine and larger chlorine atoms. While the gauche effect from the fluorine atoms favors a gauche conformation, the significant steric repulsion between the bulky chlorine atoms destabilizes it. nih.gov The final conformational preference is a delicate balance of these opposing forces.

Computational studies, employing methods like ab initio molecular orbital calculations, are crucial for dissecting these contributions. upenn.edu These calculations can quantify the energetic differences between the conformers and provide insights into the dominant interactions. For instance, in a related molecule, 1,2-dichloroethane (B1671644), the anti conformer is more stable, indicating that steric repulsion between the chlorine atoms outweighs other effects. nih.gov In contrast, for 1,2-difluoroethane, the gauche conformation is favored. quora.comwikipedia.org The conformational preference in this compound, therefore, lies at an intermediate position, where both steric and electrostatic (including hyperconjugative) effects play significant roles.

Table 1: Factors Influencing Conformational Preferences

| Interaction | Favored Conformation | Description |

| Steric Repulsion | anti | The bulky chlorine atoms experience significant repulsion when in close proximity in the gauche conformation. |

| Gauche Effect (Hyperconjugation) | gauche | The interaction between the C-H bonding orbital and the C-F antibonding orbital stabilizes the gauche form. wikipedia.orgresearchgate.net |

| Dipole-Dipole Interactions | Varies | The electrostatic interactions between the polar C-F and C-Cl bonds can either stabilize or destabilize conformers depending on their relative orientation. |

Transition State Theory and Reaction Pathways

Photolysis Reaction Coordinate Mapping

Transition state theory provides a framework for understanding the kinetics and mechanisms of chemical reactions, including the photolysis of this compound. Photolysis involves the breaking of chemical bonds upon absorption of light. Mapping the reaction coordinate involves identifying the lowest energy path from the reactant to the product, passing through a high-energy transition state.

For a molecule like this compound, several photolytic dissociation pathways are possible, such as the cleavage of a C-H, C-F, C-Cl, or C-C bond. Quantum chemical calculations can be employed to model these pathways. nih.gov By systematically changing the bond length of the bond being broken and calculating the energy at each step, a potential energy surface can be constructed. The peak of this energy profile corresponds to the transition state for that particular dissociation channel.

For example, in the study of similar halogenated compounds, computational methods have been used to map the reaction coordinates for various dissociation pathways, identifying the most likely bond to break under photolytic conditions. nih.gov

Activation Energy Calculations

The activation energy (Ea) is a critical parameter in transition state theory, representing the energy barrier that must be overcome for a reaction to occur. For the photolysis of this compound, computational methods can be used to calculate the activation energies for different dissociation pathways. nih.gov

The activation energy is the difference in energy between the reactant molecule and the transition state. By calculating these energies, researchers can predict which photolysis reaction is most likely to occur. For instance, a lower activation energy for C-Cl bond cleavage compared to C-F bond cleavage would suggest that the former is the more favorable photolysis pathway. nih.gov

Table 2: Hypothetical Activation Energies for Photolysis Pathways

| Dissociation Pathway | Bond Cleaved | Hypothetical Activation Energy (kcal/mol) |

| Dechlorination | C-Cl | 80 |

| Defluorination | C-F | 100 |

| Dehydrochlorination | C-H and C-Cl | 120 |

Note: The values in this table are for illustrative purposes and are not based on specific experimental or computational data for this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a powerful tool for understanding the electronic structure and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this analysis. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. schrodinger.com

In this compound, the HOMO is likely to be associated with the lone pairs of the chlorine atoms or the C-C sigma bond, while the LUMO is expected to be an antibonding orbital, likely the σ* orbital of a C-Cl or C-F bond. The specific nature and energy of these orbitals can be determined through computational calculations.

Analysis of the molecular orbitals can also provide insights into the conformational preferences. For example, the stabilizing hyperconjugation in the gauche conformer of 1,2-difluoroethane is explained by the overlap of a filled C-H σ bonding orbital with an empty C-F σ* antibonding orbital. wikipedia.orgrzepa.net A similar analysis can be applied to this compound to understand the electronic contributions to its conformational stability.

Symmetry Analysis and Point Group Assignment (e.g., Ci Point Group for Staggered Conformation)

Symmetry analysis is a fundamental aspect of theoretical chemistry that helps in understanding the properties and behavior of molecules. Each molecule can be assigned to a specific point group based on the symmetry elements it possesses.

The staggered anti-conformation of this compound, where the two chlorine atoms and two fluorine atoms are positioned opposite to each other, possesses a center of inversion (i) as its only non-identity symmetry element. uni-muenchen.dechemtube3d.com Therefore, this conformation belongs to the Ci point group. uni-muenchen.dechemtube3d.comindigoinstruments.com The presence of this inversion center means that for every atom in the molecule, there is an identical atom at the same distance on the opposite side of the inversion center. This symmetry has implications for the molecule's spectroscopic properties, as certain vibrational modes will be either symmetric (Ag) or antisymmetric (Au) with respect to inversion. uni-muenchen.de

Other conformations of this compound will have different symmetries. For example, the gauche conformers are chiral and belong to the C1 point group, as they lack any symmetry elements other than the identity operation.

Benchmarking of Computational Models against Experimental Data

The accuracy of theoretical and computational models is paramount for their predictive power. Benchmarking involves comparing the results of computational calculations with reliable experimental data to assess the performance of different computational methods and basis sets. nih.gov

For this compound, computational predictions of properties such as conformational energy differences, rotational barriers, vibrational frequencies, and dipole moments can be compared with experimental values obtained from techniques like microwave spectroscopy, electron diffraction, and infrared spectroscopy.

For example, a computational study might use various levels of theory, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or density functional theory (DFT) with different basis sets, to calculate the energy difference between the anti and gauche conformers. These calculated values would then be compared to the experimentally determined enthalpy difference to identify the most accurate and cost-effective computational approach for this system. This process of benchmarking is crucial for ensuring the reliability of computational predictions for this and related molecules. researchgate.netnih.gov

Environmental and Atmospheric Chemistry of 1,2 Dichloro 1,2 Difluoroethane

Atmospheric Fate and Degradation Mechanisms

The presence of carbon-hydrogen bonds in HCFCs makes them susceptible to attack by oxidative species in the troposphere, leading to significantly shorter atmospheric lifetimes compared to chlorofluorocarbons (CFCs). acs.orgnih.gov

The dominant degradation pathway for 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b) in the atmosphere is initiated by its reaction with the hydroxyl radical (OH). acs.org This gas-phase reaction proceeds via a hydrogen abstraction mechanism, where the OH radical removes a hydrogen atom from the CH₂Cl group of the molecule. nih.govacs.orgresearchgate.net

Theoretical studies have elucidated the mechanism and kinetics of this entrance channel to its atmospheric degradation. nih.govacs.org The reaction is the primary determinant of the tropospheric lifetime of the compound. The rate of this reaction has been a subject of both experimental and theoretical investigation to accurately model the compound's environmental persistence. nih.govacs.org Theoretical calculations, which are in excellent agreement with experimental data, have determined the rate coefficient for this reaction. acs.orgresearchgate.net

Interactive Table: Reaction Rate Coefficients for HCFC-132b Degradation

| Reactant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method |

|---|---|---|---|

| OH Radical | 298 | 1.57 x 10⁻¹⁴ | Theoretical (μVT/μOMT) acs.orgresearchgate.net |

Following the initial hydrogen abstraction by the OH radical, the resulting haloalkyl radical (CHClCClF₂) undergoes a series of rapid reactions in the presence of atmospheric oxygen (O₂). While specific experimental studies on the complete degradation cascade of HCFC-132b are limited, the general mechanism for atmospheric oxidation of such radicals is well-established. mit.edunih.gov

Peroxy Radical Formation : The initial haloalkyl radical reacts with molecular oxygen to form a peroxy radical:

Alkoxy Radical Formation : The peroxy radical can then react with nitric oxide (NO) or the hydroperoxy radical (HO₂) to form an alkoxy radical:

Alkoxy Radical Decomposition : The fate of the resulting alkoxy radical (OCHClCClF₂) determines the final stable degradation products. This radical is unstable and is expected to decompose primarily via C-C bond cleavage.

Final Product Formation : Carbonyl fluoride (COF₂) will subsequently be hydrolyzed in atmospheric water droplets to form carbon dioxide (CO₂) and hydrogen fluoride (HF). The formyl chloride (CHClO) radical is photolyzed or reacts with O₂ to ultimately form carbon monoxide (CO) and hydrogen chloride (HCl).

Based on this established degradation sequence for haloalkanes, the expected final atmospheric degradation products of 1,2-dichloro-1,1-difluoroethane include CO, CO₂, HF, and HCl.

Stratospheric Chemistry and Chlorine Loading Potential

While most HCFC-132b is destroyed in the troposphere, its multi-year lifetime allows a fraction of its emissions to be transported to the stratosphere. acs.orgnih.gov Once in the stratosphere, it can be broken down by ultraviolet (UV) radiation, releasing its chlorine atoms. acs.orgnih.gov

The movement of HCFCs from the troposphere to the stratosphere occurs through large-scale atmospheric circulation patterns. Substances released in the tropics can be lifted into the stratosphere via the Brewer-Dobson circulation. The efficiency of this transport is directly related to the atmospheric lifetime of the compound; substances with longer lifetimes have a greater chance of reaching the stratosphere before being chemically destroyed in the troposphere. nih.gov Although the 3.5-year lifetime of HCFC-132b limits its stratospheric impact compared to long-lived CFCs, it is sufficient for a portion of its emissions to contribute to the stratospheric halogen load. acs.orgnih.gov

The contribution of a substance to stratospheric ozone depletion is quantified by its Ozone Depletion Potential (ODP). The ODP is a relative measure of the per-kilogram impact on the ozone layer compared to that of CFC-11 (which has an ODP of 1.0). sns.it HCFCs, including 1,2-dichloro-1,2-difluoroethane, have ODPs that are significantly lower than those of CFCs. nih.govharvard.edu

Recent atmospheric measurements show that HCFC-132b first appeared in the atmosphere in the late 1990s and has shown a sustained increase, reaching a mole fraction of 0.17 parts per trillion (ppt) by the end of 2019. acs.org Global emissions were estimated to be approximately 1.1 Gg per year in 2019, with the majority originating from East Asia. acs.org While the current atmospheric concentration and its contribution to the total stratospheric chlorine budget are small, its increasing emissions warrant continued monitoring. acs.orgnih.gov

Interactive Table: Environmental Impact Metrics for HCFC-132b

| Parameter | Value | Reference(s) |

|---|---|---|

| Atmospheric Lifetime | 3.5 years | acs.orgresearchgate.net |

| Ozone Depletion Potential (ODP) | 0.008 - 0.05 | sns.it |

Biodegradation Pathways in Environmental Matrices

Limited specific research exists on the biodegradation of this compound in various environmental matrices. However, based on studies of other halogenated hydrocarbons, potential pathways can be inferred. The presence of both chlorine and fluorine atoms on the ethane (B1197151) backbone significantly influences its susceptibility to microbial attack. Generally, the carbon-chlorine bond is more readily cleaved by microbial enzymes than the highly stable carbon-fluorine bond.

Aerobic Biodegradation Studies

Hypothetically, the aerobic degradation of this compound could proceed through the following steps:

Hydroxylation: A monooxygenase enzyme could hydroxylate one of the carbon atoms, leading to the formation of an unstable intermediate.

Dehalogenation: This intermediate could then spontaneously eliminate a chloride ion.

Further Oxidation: The resulting partially dehalogenated compound would likely undergo further oxidation to form intermediates that can enter central metabolic pathways.

It is important to note that the presence of fluorine atoms is expected to significantly hinder the rate of aerobic biodegradation compared to its non-fluorinated analog, 1,2-dichloroethane (B1671644).

Table 1: Hypothetical Aerobic Biodegradation of this compound - Potential Intermediates

| Step | Reactant | Enzyme Type (Hypothesized) | Potential Intermediate | Product |

| 1 | This compound | Monooxygenase | Halohydrin | 1-Chloro-1,2-difluoroethanol |

| 2 | 1-Chloro-1,2-difluoroethanol | Dehydrogenase | 1-Chloro-1,2-difluoroacetaldehyde | Further oxidized products |

This table is illustrative and based on general principles of aerobic degradation of halogenated hydrocarbons, not on specific experimental data for this compound.

Anaerobic Biodegradation Mechanisms

Under anaerobic conditions, the primary mechanism for the biodegradation of chlorinated compounds is reductive dechlorination. This process involves the use of the chlorinated compound as an electron acceptor. While specific studies on this compound are lacking, research on other chlorinated ethanes suggests that it could undergo sequential reductive dechlorination.

The likely pathway would involve the stepwise removal of chlorine atoms, with the carbon-fluorine bonds remaining intact until much later in the process, if at all. The process would be dependent on the presence of suitable electron donors and a microbial community capable of organohalide respiration.

Potential anaerobic degradation steps could include:

First Reductive Dechlorination: Conversion of this compound to 1-chloro-1,2-difluoroethane.

Second Reductive Dechlorination: Further reduction to 1,2-difluoroethane (B1293797).

The persistence of the resulting fluorinated ethanes would likely be high due to the strength of the C-F bond.

Microbial Transformation Processes (e.g., Reductive Dechlorination, Methanotrophic Bacteria)

Reductive dechlorination is a key microbial transformation process for halogenated compounds in anaerobic environments. Specific microorganisms, such as those from the genera Dehalococcoides and Dehalobacter, are known to carry out this process. It is plausible that some strains within these groups could utilize this compound as an electron acceptor, though this has not been experimentally verified.

Methanotrophic bacteria, which are known to co-metabolize a wide range of halogenated hydrocarbons, could also play a role in the transformation of this compound. The enzyme methane monooxygenase, produced by these bacteria, has a broad substrate specificity and could potentially initiate the oxidation of this compound. However, the extent and rate of such a transformation are unknown.

Table 2: Comparison of Potential Microbial Transformation Processes for Halogenated Ethanes

| Process | Conditions | Key Microorganisms (Examples) | General Applicability to this compound (Hypothesized) |

| Reductive Dechlorination | Anaerobic | Dehalococcoides, Dehalobacter | Potentially susceptible to C-Cl bond cleavage. |

| Methanotrophic Co-metabolism | Aerobic | Methylosinus, Methylococcus | Methane monooxygenase may initiate oxidation, but efficiency is uncertain. |

This table provides a general overview based on related compounds; specific data for this compound is not available.

Environmental Transport and Distribution Modeling

The environmental transport and distribution of this compound are governed by its physicochemical properties, such as its volatility, water solubility, and tendency to adsorb to soil and sediment. Modeling its behavior helps in predicting its fate in different environmental compartments.

Volatilization from Water and Soil

In aquatic systems, the rate of volatilization will be influenced by factors such as water temperature, turbulence, and air-water interface dynamics. From soil, volatilization will depend on soil type, moisture content, temperature, and the depth of contamination. The movement of this compound from the subsurface to the atmosphere is a primary route of environmental transport.

Adsorption to Sediment and Particulate Matter

The tendency of an organic compound to adsorb to soil and sediment is quantified by its soil organic carbon-water partitioning coefficient (Koc). For non-polar compounds, Koc is primarily influenced by the organic carbon content of the soil or sediment. There is a lack of specific experimental data for the Koc of this compound. However, based on its structure as a relatively small, halogenated alkane, it is expected to have a low to moderate affinity for organic matter.

A low Koc value would indicate that this compound will be relatively mobile in soil and groundwater, with a lower tendency to be retarded by adsorption to the solid phase. This mobility, coupled with its expected resistance to biodegradation, could lead to the potential for groundwater contamination and plume migration.

Table 3: Estimated Physicochemical Properties Relevant to Environmental Transport

| Property | Estimated Value/Range | Implication for Environmental Transport |

| Henry's Law Constant | High (estimated) | High potential for volatilization from water to air. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Low to Moderate (estimated) | High mobility in soil and groundwater; limited adsorption to sediment. |

| Water Solubility | Low to Moderate (estimated) | Sufficiently soluble to be transported in groundwater. |

Note: The values in this table are estimations based on the properties of similar halogenated hydrocarbons and are not based on direct experimental measurement for this compound.

Stereochemistry and Isomerism of 1,2 Dichloro 1,2 Difluoroethane

Chirality and Enantiomerism

The spatial arrangement of the atoms in 1,2-dichloro-1,2-difluoroethane leads to different stereoisomeric forms, defined by the configuration at the C1 and C2 positions.

The meso isomer of this compound has the (1R,2S) or the equivalent (1S,2R) configuration. nih.gov This isomer is achiral, despite containing two chiral centers, because it possesses a center of inversion (C_i point group) in its staggered conformation, which makes the molecule superimposable on its mirror image. chemtube3d.com This internal symmetry element means that it will not rotate plane-polarized light.

The other two stereoisomers are the (1R,2R) and (1S,2S) forms, which constitute a pair of enantiomers. nih.gov These molecules are chiral as they are non-superimposable mirror images of each other. nist.gov Unlike the meso form, they lack an internal plane of symmetry or a center of inversion. Consequently, a pure sample of either the (1R,2R) or (1S,2S) enantiomer is optically active, rotating plane-polarized light in equal but opposite directions. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

| Property | (1S,2R)-meso-1,2-dichloro-1,2-difluoroethane | (1S,2S)-1,2-dichloro-1,2-difluoroethane |

| IUPAC Name | (1S,2R)-1,2-dichloro-1,2-difluoroethane | (1S,2S)-1,2-dichloro-1,2-difluoroethane |

| PubChem CID | 12759432 | 45358172 |

| Molecular Formula | C₂H₂Cl₂F₂ | C₂H₂Cl₂F₂ |

| Molecular Weight | 134.94 g/mol | 134.94 g/mol |

| Monoisotopic Mass | 133.9501618 Da | 133.9501618 Da |

| Chirality | Achiral (meso) | Chiral |

Conformational Analysis and Rotational Isomers

Rotation around the central carbon-carbon single bond in this compound results in different spatial arrangements of the substituents, known as conformations or rotamers. The stability of these conformers is dictated by a balance of torsional strain, steric hindrance, and electronic interactions.

Like other 1,2-disubstituted ethanes, this compound can exist in staggered conformations, which are energy minima, and eclipsed conformations, which are energy maxima. upenn.edu The staggered conformations are primarily the anti (or anti-periplanar) and gauche (or synclinal) forms. nih.gov

In the anti conformer, the two chlorine atoms (and similarly the two fluorine atoms) are positioned 180° apart with respect to the C-C bond axis. This arrangement typically minimizes steric repulsion between the largest substituents. upenn.edu

In the gauche conformer, the substituents are positioned at a dihedral angle of approximately 60° to each other. upenn.edu This brings the substituents on adjacent carbons into closer proximity, which can lead to steric repulsion but also allows for stabilizing electronic interactions.

For many substituted ethanes, the anti conformer is more stable due to reduced steric hindrance. nih.gov However, for certain molecules, particularly those with electronegative substituents like fluorine, the gauche conformer can be more stable, a phenomenon known as the gauche effect. youtube.comyoutube.com

The energy difference between the staggered conformers and the eclipsed transition states constitutes the barrier to rotation around the C-C bond. osti.gov The potential energy surface of 1,2-dihaloethanes shows distinct minima for the staggered conformers and maxima for the eclipsed ones. youtube.com

For comparison, in 1,2-dichloroethane (B1671644), the anti conformer is more stable than the gauche conformer by about 1.1-1.39 kcal/mol, and the rotational barrier is relatively high due to dipole repulsion and steric hindrance in the eclipsed state. osti.govacs.orgmsu.edu In contrast, for 1,2-difluoroethane (B1293797), the gauche conformer is favored by approximately 0.6-0.76 kcal/mol over the anti form. osti.govmsu.edu For this compound, the rotational energy profile is a complex result of the competing steric repulsions between the larger chlorine atoms and the electronic effects involving the highly electronegative fluorine atoms. The relaxed ab initio torsional potentials for simpler dihaloethanes show that 1,2-dichloroethane has a global energy minimum at the 180° trans (anti) form, while 1,2-difluoroethane has a gauche global energy minimum. nih.gov

| Compound | More Stable Conformer | Energy Difference (kcal/mol) |

| 1,2-Difluoroethane | Gauche | 0.57 - 0.76 |

| 1,2-Dichloroethane | Anti | 1.1 - 1.39 |

Data compiled from multiple computational and experimental studies. osti.govmsu.edu

The gauche effect is an unconventional conformational preference where a gauche rotamer is more stable than the anti rotamer, contrary to what would be predicted based on sterics alone. wikipedia.org This effect is most famously observed in 1,2-difluoroethane. youtube.com

The primary explanation for the gauche effect is hyperconjugation. acs.orgic.ac.uk In the gauche conformation of 1,2-difluoroethane, there is a stabilizing interaction involving the donation of electron density from a C-H σ bonding orbital to the adjacent, anti-periplanar C-F σ* antibonding orbital. youtube.comwikipedia.orgic.ac.uk Due to fluorine's high electronegativity, the C-F σ* orbital is a particularly good electron acceptor, making this σ(C-H) → σ*(C-F) interaction significant. wikipedia.org This stabilizing electronic interaction is only possible in the gauche arrangement and is strong enough to overcome the steric and dipolar repulsion between the fluorine atoms. youtube.com

In contrast, for 1,2-dichloroethane and 1,2-dibromoethane, the gauche effect is not observed, and the anti conformation is preferred. youtube.com This is because several factors change:

Steric Repulsion : The larger size of chlorine and bromine atoms leads to significant steric repulsion in the gauche conformation, which outweighs any potential stabilizing electronic effects. youtube.com

Electronic Effects : While hyperconjugation still occurs, the stabilizing interactions are weaker compared to those in 1,2-difluoroethane. youtube.com

In this compound, the conformational preference is determined by the balance between the gauche-directing effect of the fluorine atoms and the anti-directing steric hindrance of the chlorine atoms.

Isomer Separation and Characterization Techniques

The separation and characterization of the isomers of this compound are crucial for understanding their individual properties. A mixture of the diastereomers can be resolved into its meso and racemic forms through fractional distillation. guidechem.com

Various analytical techniques are employed to characterize the separated isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the determination and analysis of this compound. nih.govpublisso.de The gas chromatographic component separates the isomers based on their different boiling points and interactions with the stationary phase, while the mass spectrometer provides information on their mass-to-charge ratio, aiding in their identification. publisso.de

Nuclear Magnetic Resonance (NMR) Spectroscopy is another key technique. In particular, ¹⁹F NMR spectroscopy is highly effective for distinguishing between the diastereomers, as the fluorine environments are different in the meso and racemic isomers, leading to distinct chemical shifts in their spectra. spectrabase.comspectrabase.com SpectraBase records show distinct ¹⁹F NMR spectra for two different diastereomers of this compound. spectrabase.com

The following table summarizes the key characterization data for the isomers of this compound based on available spectral information.

| Isomer Information |

| Compound Name |

| Isomers |

| Available Spectra |

| Spectroscopic Data |

| ¹⁹F NMR |

| GC-MS |

Advanced Analytical Methodologies for Detection and Quantification of 1,2 Dichloro 1,2 Difluoroethane

The accurate detection and quantification of 1,2-Dichloro-1,2-difluoroethane are essential for monitoring its presence in environmental matrices and for quality control in research and industrial applications. Advanced analytical methodologies, primarily centered around gas chromatography, provide the necessary sensitivity and selectivity for this purpose.

Industrial Applications of 1,2 Dichloro 1,2 Difluoroethane in Chemical Manufacturing

Precursor in Refrigerant Synthesis

While 1,2-dichloro-1,2-difluoroethane (HCFC-132) itself is classified as a refrigerant (R-132), its primary role in this sector is as a precursor to next-generation refrigeration compounds. guidechem.com Specifically, it is a key intermediate in the synthesis of (E)-1,2-difluoroethylene ((E)-HFO-1132). This hydrofluoroolefin (HFO) has garnered attention as a potential new refrigerant due to its low boiling point and other favorable properties. beilstein-journals.orgnih.gov The synthesis pathway transforms HCFC-132 into a compound with different environmental and performance characteristics, highlighting its importance as a building block for modern refrigerants.

It is important to distinguish this compound (HCFC-132) from its isomer, 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b). The latter serves as a direct intermediate in the manufacturing process of the widely used hydrofluorocarbon (HFC) refrigerant, HFC-134a. wikipedia.orgnih.gov

Intermediate in Fluorinated Olefin Production (e.g., 1,2-Difluoroethylene (B154328), Vinylidene Fluoride)

One of the most significant industrial applications of this compound (HCFC-132) is its role as an intermediate in the production of fluorinated olefins, particularly 1,2-difluoroethylene (HFO-1132). beilstein-journals.orgnih.gov This conversion is a critical step in producing valuable monomers for fluoropolymers and other specialty chemicals.

The synthesis is typically achieved through a dehalogenation reaction. First, this compound is prepared, often by the reduction of 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112). beilstein-journals.orgnih.gov The resulting HCFC-132 is then reacted with a reducing agent, such as zinc or magnesium, to eliminate the two chlorine atoms and form the double bond of 1,2-difluoroethylene. beilstein-journals.orgnih.gov The product is a mixture of (E) and (Z) isomers, which can be separated by fractional distillation. beilstein-journals.orgnih.gov

While HCFC-132 is primarily linked to 1,2-difluoroethylene, its isomer, 1,2-dichloro-1,1-difluoroethane, demonstrates the broader utility of this class of compounds in olefin synthesis. A patented process describes the conversion of 1,2-dichloro-1,1-difluoroethane into 1,1-difluoroethylene (vinylidene fluoride) by treatment with zinc in an alcohol solvent. google.com The same patent also notes that treatment with an alcoholic alkali can yield 2-chloro-1,1-difluoroethylene. google.com

| Starting Material | Reagents | Primary Product | Reaction Type | Source |

|---|---|---|---|---|

| This compound (HCFC-132) | Zinc (Zn) or Magnesium (Mg) | 1,2-Difluoroethylene (HFO-1132) | Dechlorination | nih.gov |

| 1,2-Dichloro-1,1-difluoroethane (HCFC-132b) | Zinc (Zn) in alcohol | 1,1-Difluoroethylene (Vinylidene Fluoride) | Dehalogenation | google.com |

| 1,2-Dichloro-1,1-difluoroethane (HCFC-132b) | Alcoholic Alkali | 2-Chloro-1,1-difluoroethylene | Dehydrochlorination | google.com |

Role in Introducing and Removing Halogen Atoms in Organic Synthesis

The chemistry of this compound is fundamentally linked to the manipulation of halogen atoms in organic synthesis. It serves as a clear example of a molecule whose synthesis and subsequent reactions involve the strategic removal and introduction of halogens.

The production of 1,2-difluoroethylene from this compound is a prime example of its role in removing halogen atoms . beilstein-journals.orgnih.gov In this reaction, the two chlorine atoms are eliminated from the ethane (B1197151) backbone to form a carbon-carbon double bond, demonstrating a classic dehalogenation (specifically, dechlorination) pathway.

Conversely, this compound can be synthesized through reactions that introduce halogen atoms . For instance, 1,2-difluoroethylene can undergo a halogen addition reaction with chlorine (Cl₂) under irradiation to yield this compound. beilstein-journals.org This process effectively adds chlorine atoms across the double bond, transforming an unsaturated olefin into a saturated haloalkane. This cyclical relationship, where it can be formed from an olefin by halogenation and can, in turn, regenerate an olefin by dehalogenation, makes it a useful component in synthetic pathways involving halogen management.

Feedstock for Hydrofluorocarbon (HFC) Production

This compound is a member of the hydrochlorofluorocarbon (HCFC) family, a class of compounds that are frequently used as feedstocks in the chemical industry for the production of other fluorocarbons. synquestlabs.comchemicalbook.com While HCFCs are transitional substances being phased out under international agreements due to their ozone-depleting potential, their role as chemical intermediates remains significant. synquestlabs.comwikipedia.org

A key distinction must be made with its isomer, 1,2-dichloro-1,1-difluoroethane (HCFC-132b), which is a documented intermediate in the production of the hydrofluorocarbon (HFC) refrigerant HFC-134a. wikipedia.org For this compound (HCFC-132), the primary documented pathway leads to the hydrofluoroolefin (HFO) 1,2-difluoroethylene, as detailed previously, rather than directly to a saturated HFC alkane. beilstein-journals.orgnih.gov

Raw Material for Agro- and Pharmaceutical Intermediates (e.g., Trifluoroacetyl Chloride)

Scientific literature extensively describes the synthesis of trifluoroacetyl chloride, a valuable intermediate for pharmaceuticals and agrochemicals, from the starting material 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123). google.comgoogle.com However, based on available research, there is no documented industrial pathway for the synthesis of trifluoroacetyl chloride or other specific agrochemical and pharmaceutical intermediates using this compound as the raw material.

Future Directions in 1,2 Dichloro 1,2 Difluoroethane Research